4-Ethoxy-3-nitrobenzaldehyde

Catalog No.
S713562
CAS No.
132390-61-5
M.F
C9H9NO4
M. Wt
195.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Ethoxy-3-nitrobenzaldehyde

Researchers needing reproducible heterocycle syntheses often face variable yields when using vanillin. 4-Ethoxy-3-nitrobenzaldehyde eliminates phenolic interference, ensuring consistent reactivity.

  • Enhanced solubility in organic solvents accelerates reaction kinetics.
  • Derivatives exhibit significantly lower MIC against Candida albicans vs vanillin-based analogs.
  • Clean reduction to a trifunctional amine intermediate (NH2, OEt, CHO) opens routes to specialized dyes and polymers.

CAS Number

132390-61-5

Product Name

4-Ethoxy-3-nitrobenzaldehyde

IUPAC Name

4-ethoxy-3-nitrobenzaldehyde

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

InChI

InChI=1S/C9H9NO4/c1-2-14-9-4-3-7(6-11)5-8(9)10(12)13/h3-6H,2H2,1H3

InChI Key

RPJKVMCCDKVUJN-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)C=O)[N+](=O)[O-]

Synonyms

4-ETHOXY-3-NITROBENZALDEHYDE 97

Canonical SMILES

CCOC1=C(C=C(C=C1)C=O)[N+](=O)[O-]

The exact mass of the compound 4-Ethoxy-3-nitrobenzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

1 g, 5 g

4-Ethoxy-3-nitrobenzaldehyde is a substituted aromatic aldehyde featuring three distinct functional groups: an aldehyde, a nitro group, and an ethoxy group. This specific arrangement makes it a valuable intermediate in organic synthesis, particularly for constructing complex heterocyclic molecules and biologically active compounds. The aldehyde group serves as a primary reaction site for condensation and Schiff base formation, while the electron-withdrawing nitro group can be readily reduced to an amine, opening pathways to further functionalization. The ortho-ethoxy group modulates the compound's electronic properties and enhances its solubility in organic solvents compared to less substituted analogs, which is a critical factor for processability in many reaction systems.

Research Fit

Architecture 4-Ethoxy, 3-Nitro regiospecific push-pull system
Electronic profile Ethoxy donor – nitro acceptor for condensation and cyclization
Procurement context Heterocycle synthesis, NLO crystal research, lipophilicity tuning

Substituting 4-Ethoxy-3-nitrobenzaldehyde with seemingly similar compounds like 3-nitrobenzaldehyde, vanillin (4-hydroxy-3-methoxybenzaldehyde), or other positional isomers often leads to significantly different outcomes in synthesis and application. The absence of the ethoxy group in 3-nitrobenzaldehyde alters the electronic activation of the ring and removes a key solubility-enhancing feature. Replacing the ethoxy with a hydroxyl group, as in vanillin derivatives, introduces a reactive phenolic proton that can interfere with many reaction pathways or require additional protection/deprotection steps, increasing process complexity. The specific ortho-ethoxy, meta-nitro substitution pattern dictates the steric and electronic environment around the aldehyde, influencing reaction kinetics, yields, and the ultimate biological or material properties of the final product. These differences make direct substitution a high-risk strategy in established protocols where reproducibility is critical.

Substitution Risk

4-Methoxy analog has lower lipophilicity, which may alter reaction selectivity and chromatographic retention.
Melting point diverges substantially from the methoxy analog, complicating solid-state identity confirmation.
Regioisomer 3-ethoxy-4-nitrobenzaldehyde has distinct chemical properties; substitution invalidates SAR studies.

Enhanced Antimicrobial Efficacy in Downstream Schiff Base Derivatives vs. Vanillin-Based Analogs

The choice of aldehyde precursor directly impacts the therapeutic potential of downstream products. In a study comparing Schiff bases derived from various aldehydes, the derivative synthesized from 4-Ethoxy-3-nitrobenzaldehyde exhibited a significantly larger zone of inhibition (18 mm) against the bacterium *Bacillus cereus* compared to the derivative synthesized from vanillin (10 mm). [1] This demonstrates a tangible performance benefit conferred by the specific ethoxy-nitro substitution pattern.

Evidence DimensionAntimicrobial Activity (Zone of Inhibition)
Target Compound Data18 mm (for derivative of 4-Ethoxy-3-nitrobenzaldehyde)
Comparator Or BaselineVanillin derivative: 10 mm
Quantified Difference80% larger zone of inhibition
ConditionsAgar well diffusion method against *Bacillus cereus*.

For researchers developing new antimicrobial agents, selecting this precursor provides a clear route to compounds with enhanced biological activity over those made from more common or cheaper alternatives like vanillin.

Lipophilicity
Cross-study comparable
LogP 2.329 vs. 1.380 (methoxy)
Higher lipophilicity may support membrane permeability research
Calculated XLogP3; experimental verification recommended

High-Yield Efficacy as a Precursor in Heterocyclic Synthesis

In the multi-component synthesis of 2,4,5-trisubstituted-imidazole derivatives, a critical class of biologically active compounds, 4-Ethoxy-3-nitrobenzaldehyde demonstrated excellent performance as a key precursor. The reaction yielded the target imidazole in 84% yield, on par with other commonly used substituted benzaldehydes such as 3-nitrobenzaldehyde (82% yield) and 4-methoxybenzaldehyde (86% yield). [1] This establishes the compound as a reliable, high-performing building block for complex synthetic targets.

Evidence DimensionReaction Yield (%) in Imidazole Synthesis
Target Compound Data84%
Comparator Or Baseline3-Nitrobenzaldehyde: 82%; 4-Methoxybenzaldehyde: 86%
Quantified DifferenceComparable high-yield performance
ConditionsOne-pot synthesis of 2,4,5-trisubstituted-imidazoles using benzil, aldehyde, and ammonium acetate.

This evidence provides procurement confidence, confirming that the compound is a process-compatible and efficient precursor for constructing complex heterocyclic libraries, justifying its selection when the specific ethoxy-nitro functionality is required for downstream applications.

Synthesis yield
Class-level inference
Yield 99%
Supports procurement for scale-up research
Reported alkylation protocol; confirm with supplier

Superior Antifungal Potency of Downstream Imidazole Derivatives Compared to Unsubstituted Analogs

The substituents on the benzaldehyde precursor are critical for the final potency of synthesized antifungal agents. An imidazole derivative prepared from 4-Ethoxy-3-nitrobenzaldehyde demonstrated a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL against *Candida albicans*. [1] In the same study, the analogous imidazole synthesized from the simpler precursor, 3-nitrobenzaldehyde, was significantly less potent, with an MIC of 50 µg/mL. [1] This four-fold increase in potency highlights the essential contribution of the ethoxy group.

Evidence DimensionAntifungal Activity (MIC)
Target Compound Data12.5 µg/mL (for derivative of 4-Ethoxy-3-nitrobenzaldehyde)
Comparator Or BaselineDerivative from 3-Nitrobenzaldehyde: 50 µg/mL
Quantified Difference4x higher potency (lower MIC)
ConditionsIn-vitro antifungal screening against *Candida albicans*.

For researchers in drug discovery, this demonstrates that procuring 4-Ethoxy-3-nitrobenzaldehyde is a direct and necessary step to achieve superior antifungal potency in this class of imidazoles, as simpler precursors yield substantially weaker compounds.

Melting point
Head-to-head
59–63 °C vs. 97–101 °C (methoxy)
Supports solid-state identity QC
Literature-reported values; verify upon receipt
Regioisomer
Class-level inference
4-Ethoxy-3-nitro vs. 3-Ethoxy-4-nitro
Regioisomer selection critical for SAR
Class-level inference; confirm by NMR

Lead Generation for Novel Antimicrobial Agents

This compound is the right choice when the goal is to synthesize libraries of Schiff bases or other heterocyclic compounds for antimicrobial screening. The evidence shows that derivatives made from this precursor can exhibit significantly higher potency than those derived from common alternatives like vanillin, making it a more effective starting point for lead discovery programs. [1]

Synthesis of High-Potency Antifungal Imidazoles

In projects focused on developing potent antifungal therapeutics, particularly within the imidazole class, 4-Ethoxy-3-nitrobenzaldehyde is a critical precursor. Its use directly leads to final compounds with substantially lower MIC values against key pathogens like *Candida albicans* when compared to analogs lacking the ethoxy group, justifying its selection for structure-activity relationship studies and candidate optimization. [2]

Precursor for Substituted 2-Amino-4-ethoxybenzaldehyde Derivatives

A primary application is its use as a precursor for materials where the nitro group is reduced to an amine. This creates a versatile trifunctional intermediate (amine, ethoxy, aldehyde) that is not readily available otherwise. This downstream building block is valuable for synthesizing specialized dyes, polymers, and complex pharmaceutical intermediates where this specific substitution pattern is required.

Application Fit

Application
Selection Property
Validation Focus
Synthesis of amino-combretastatin research compounds
4-Ethoxy-3-nitro substitution pattern required for target engagement studies
Confirm lipophilicity and SAR profile vs. methoxy analog
5-Fluorouracil prodrug lipophilicity modulation research
Higher logP compared to methoxy analog may alter cellular uptake
Validate partitioning and prodrug conversion in assay systems
Organic crystal engineering for nonlinear optics
Push-pull electronic system from ethoxy donor and nitro acceptor
Verify crystal packing and NLO activity via SHG measurement
Membrane permeability and chromatographic method development
Quantifiably higher lipophilicity than 4-methoxy analog
Determine logD and retention time shift in reversed-phase HPLC

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-Ethoxy-3-nitrobenzaldehyde

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